molecular formula C21H18N4O2S3 B4064310 N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide

Cat. No. B4064310
M. Wt: 454.6 g/mol
InChI Key: BXNNOWWWMMFQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H18N4O2S3 and its molecular weight is 454.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide is 454.05918935 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The compound is involved in the synthesis of new zinc phthalocyanine derivatives characterized by high singlet oxygen quantum yield. These derivatives exhibit significant potential as Type II photosensitizers in photodynamic therapy, a treatment modality for cancer. Their notable fluorescence properties, coupled with the ability to generate singlet oxygen efficiently, underscore their suitability for this application, aiming to destroy cancer cells or inhibit tumor growth through light-activated photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Tautomerism and Molecular Structure Analysis

Research has highlighted the unique tautomerism within the crystal structure of related compounds, distinguishing imine from amine tautomers. This distinction, achieved through dispersion-corrected density functional theory (DFT-D) calculations and 13C solid-state NMR spectroscopy, contributes to the understanding of molecular structures and could inform the design of new compounds with specific biological activities (Li, Bond, Johansson, & van de Streek, 2014).

Anticancer Activity

The synthesis and evaluation of derivatives for anticancer activity have been a significant area of research. Specifically, compounds synthesized from 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (sulfamethizole) and investigated for their efficacy against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines have shown promising results. One compound, in particular, demonstrated marked anticancer activity, highlighting the potential for these derivatives in cancer treatment (Karakuş et al., 2018).

Antimicrobial and Antiproliferative Agents

Novel N-ethyl-N-methylbenzenesulfonamide derivatives, synthesized with a variety of biologically active moieties, exhibited significant cytotoxic activity against lung (A-549) and liver (HepG2) carcinoma cell lines. These findings underscore the potential of such compounds as effective antimicrobial and antiproliferative agents, with specific derivatives showing promising cytotoxic activities (Abd El-Gilil, 2019).

properties

IUPAC Name

N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S3/c1-12-8-10-14(11-9-12)30(26,27)25-18-15-6-2-4-13-5-3-7-16(17(13)15)19(18)28-21-24-23-20(22)29-21/h2-11,18-19,25H,1H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNNOWWWMMFQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)SC5=NN=C(S5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide
Reactant of Route 3
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide
Reactant of Route 4
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide
Reactant of Route 5
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide
Reactant of Route 6
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

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